Morpholine,4-(ethoxyacetyl)-
Description
Overview of Morpholine (B109124) as a Heterocyclic Scaffold in Chemical Research
Morpholine, a six-membered saturated heterocycle containing both an amine and an ether functional group, is a prominent structural motif in chemical and pharmaceutical research. thieme-connect.dedados.ma.gov.br Its unique physicochemical properties, including a flexible chair-like conformation and a pKa value that enhances solubility and permeability across biological membranes, make it a valuable building block in drug discovery. nih.govmolbase.com The morpholine ring is considered a "privileged scaffold," meaning it is a molecular framework that is recurrently found in bioactive compounds targeting a range of biological receptors and enzymes. bldpharm.commolport.com
In medicinal chemistry, the incorporation of a morpholine moiety into a molecule can improve its pharmacokinetic profile, enhance potency, and increase metabolic stability. molport.com This has led to its presence in numerous approved drugs, including the antibiotic Linezolid, the anticancer agent Gefitinib, and the anticoagulant Rivaroxaban. dados.ma.gov.brnih.gov Beyond pharmaceuticals, morpholine and its derivatives are utilized in organic synthesis as bases, catalysts, and building blocks for more complex molecules. dados.ma.gov.br Its versatility ensures its continued importance as a cornerstone in the development of novel chemical entities.
The Acetyl Moiety in Organic Synthesis and Chemical Biology
The acetyl group, with the chemical structure -C(=O)-CH₃, is one of the most fundamental functional groups in organic chemistry and chemical biology. The process of introducing an acetyl group into a molecule, known as acetylation, is a widely used transformation in organic synthesis to protect functional groups, form esters and amides, and create carbon-carbon bonds. Reagents like acetyl chloride and acetic anhydride (B1165640) are common acetylating agents.
In the biological realm, the acetyl group plays a critical role in numerous processes. Acetyl coenzyme A (acetyl-CoA) is a central intermediate in metabolism, participating in the citric acid cycle for energy production and serving as the primary donor of acetyl groups in biosynthesis. Acetylation is also a key post-translational modification of proteins, notably histones, where it regulates gene expression by altering chromatin structure. The transfer of an acetyl group can significantly change a molecule's properties, such as its ability to cross the blood-brain barrier, a characteristic exploited in pharmacology to enhance drug efficacy.
Positioning of Morpholine, 4-(ethoxyacetyl)- within N-Acylmorpholine Studies
N-acylmorpholines are a class of amides formed by the acylation of the nitrogen atom of the morpholine ring. This modification is a common strategy to create diverse chemical structures with potential applications in materials science and medicinal chemistry. The synthesis of N-acylmorpholines is typically straightforward, often involving the reaction of morpholine with a corresponding acyl chloride, anhydride, or carboxylic acid.
Morpholine, 4-(ethoxyacetyl)-, also known as N-(ethoxyacetyl)morpholine or 1-(morpholino)-2-ethoxyethan-1-one, is a specific member of this class. It features an ethoxyacetyl group (-C(=O)CH₂OCH₂CH₃) attached to the morpholine nitrogen. Despite the prevalence of the N-acylmorpholine core in research, specific studies focusing on Morpholine, 4-(ethoxyacetyl)- are notably scarce in publicly accessible scientific literature. While more complex derivatives, such as 1-[2-(3,4-dichlorophenyl)morpholin-4-yl]-2-ethoxyethan-1-one, have been synthesized, the parent compound remains largely uncharacterized.
The structure represents a simple combination of the stable morpholine ring with an ethoxyacetyl group. The ethoxy group introduces an additional ether linkage, potentially influencing properties like solubility, hydrogen bonding capacity, and conformational flexibility compared to a simple N-acetylmorpholine. Its position within N-acylmorpholine studies is therefore that of a foundational, yet underexplored, building block.
Table 1: Properties of Morpholine, 4-(ethoxyacetyl)-
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅NO₃ |
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | 1-(morpholin-4-yl)-2-ethoxyethan-1-one |
| Synonyms | N-(Ethoxyacetyl)morpholine |
| CAS Number | 10053-12-0 bldpharm.com |
Note: Properties are calculated based on the chemical structure, with the CAS number identified from a public record.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-ethoxy-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C8H15NO3/c1-2-11-7-8(10)9-3-5-12-6-4-9/h2-7H2,1H3 |
InChI Key |
KCDIBIZOOCJZKF-UHFFFAOYSA-N |
SMILES |
CCOCC(=O)N1CCOCC1 |
Canonical SMILES |
CCOCC(=O)N1CCOCC1 |
Origin of Product |
United States |
Synthetic Methodologies for Morpholine, 4 Ethoxyacetyl
Acylation Reactions of Morpholine (B109124) with Ethoxyacetyl Precursors
The most direct method for synthesizing Morpholine, 4-(ethoxyacetyl)- involves the formation of an amide bond between the secondary amine of the morpholine ring and an ethoxyacetyl group. This is a type of nucleophilic acyl substitution.
The reaction of morpholine with an acyl chloride, such as ethoxyacetyl chloride, is a standard and efficient method for N-acylation. In this reaction, the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethoxyacetyl chloride. This process results in the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion to yield the final N-acylmorpholine product. A base, such as triethylamine (B128534) or pyridine (B92270), is typically added to neutralize the hydrochloric acid byproduct.
This synthetic approach is analogous to other acylation reactions of morpholine, such as its reaction with phenylthioacetyl chloride to form Morpholine, 4-(phenylthioacetyl)-. ontosight.ai Similarly, the annulation of 1,2-amino alcohols with chloroacetyl chloride is a common strategy that relies on the same fundamental acylation mechanism. chemrxiv.org
Besides acyl chlorides, other ethoxyacetyl precursors can be employed. A notable example is the use of esters, such as ethyl ethoxyacetate or, more reactively, ethyl chloroacetate (B1199739). One documented synthesis involves reacting morpholine with ethyl chloroacetate in the presence of triethylamine and benzene (B151609) as a solvent to produce morpholin-N-ethyl acetate (B1210297). researchgate.net The mechanism for this reaction involves the nucleophilic attack of the morpholine's amino group on the carbonyl carbon of the ester. researchgate.net Other potential acylating agents include ethoxyacetic anhydride (B1165640) or ethoxyacetic acid itself, though the latter would require the use of a coupling agent (like DCC or EDC) to activate the carboxylic acid for amidation.
General Synthetic Strategies for N-Substituted Morpholines
The specific synthesis of Morpholine, 4-(ethoxyacetyl)- is an example of the broader strategies used to create N-substituted morpholine derivatives. These methods are crucial for developing the diverse range of morpholine-containing compounds used in various scientific fields.
Morpholine is a secondary amine and undergoes the chemical reactions typical for this functional group. wikipedia.org Its nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic. However, the presence of the ether oxygen atom in the ring withdraws electron density from the nitrogen, rendering morpholine less nucleophilic and less basic than structurally similar amines like piperidine. wikipedia.org
Despite this reduced reactivity, morpholine readily participates in nucleophilic acylation reactions with various acylating agents, including acyl halides and anhydrides. researchgate.netacs.org These reactions are fundamental for introducing a wide array of substituents onto the morpholine nitrogen, forming stable amide bonds. Triphosgene, a stable phosgene (B1210022) equivalent, can also serve as a source of a carbonyl group, linking two heteroatoms through a double nucleophilic acyl substitution, which can be applied to the synthesis of carbonyl-containing heterocycles. nih.gov
| Acylating Agent Type | Example | Key Reaction Feature | Reference |
|---|---|---|---|
| Acyl Halide | Ethoxyacetyl Chloride | Highly reactive, often requires a base to scavenge acid byproduct. | ontosight.ai |
| Ester | Ethyl Chloroacetate | Less reactive than acyl halides, may require heat. | researchgate.net |
| Anhydride | Ethoxyacetic Anhydride | Good reactivity, produces a carboxylic acid byproduct. | N/A |
| Carboxylic Acid | Ethoxyacetic Acid | Requires a coupling agent (e.g., DCC, EDC) for activation. | N/A |
Modern synthetic chemistry often favors one-pot reactions that combine multiple steps into a single procedure, increasing efficiency and reducing waste. Several such strategies have been developed for constructing the morpholine ring system.
Ugi/Cyclization: A one-pot Ugi-cyclization procedure has been developed for the synthesis of substituted morpholine derivatives. nih.gov This multicomponent reaction (MCR) approach allows for the rapid assembly of complex scaffolds from simple starting materials. researchgate.netnih.gov
Palladium/Iron Catalysis: A sequential, one-pot reaction using a palladium(0)-catalyzed Tsuji-Trost reaction followed by an iron(III)-catalyzed heterocyclization can produce various substituted morpholines from vinyloxiranes and amino-alcohols with good to excellent yields. acs.org
Mannich Base Formation: Novel Mannich bases incorporating a morpholine moiety have been synthesized through a multi-component one-pot reaction involving Schiff bases, formaldehyde, and morpholine. sioc-journal.cn
| One-Pot Strategy | Key Transformation | Starting Materials | Reference |
|---|---|---|---|
| Ugi Multicomponent Reaction | Ugi reaction followed by intramolecular SN2 cyclization. | Amine, aldehyde/ketone, isocyanide, α-hydroxy oxo-component. | nih.gov |
| Tandem Catalysis | Pd(0)-catalyzed Tsuji–Trost reaction and Fe(III)-catalyzed heterocyclization. | Vinyloxiranes, amino-alcohols. | acs.org |
| Mannich Reaction | Condensation of an amine, formaldehyde, and an active hydrogen compound. | Schiff bases, formaldehyde, morpholine. | sioc-journal.cn |
For many applications, controlling the three-dimensional arrangement of atoms (stereochemistry) within the morpholine ring is critical. Consequently, numerous stereoselective synthetic methods have been developed. researchgate.net
Reductive Etherification: A general strategy for the stereoselective synthesis of C-substituted morpholines relies on an intramolecular reductive etherification reaction. acs.orgacs.org This method allows for the creation of cis-2,6-disubstituted morpholines with excellent diastereoselectivity. acs.org
Copper-Promoted Oxyamination: An alkene oxyamination reaction promoted by copper(II) 2-ethylhexanoate (B8288628) enables the synthesis of 2-aminomethyl functionalized morpholines with high diastereoselectivity. nih.gov
Palladium-Catalyzed Carboamination: A Pd-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide can generate enantiopure cis-3,5-disubstituted morpholines. nih.gov
Photocatalysis: A photocatalytic, diastereoselective annulation strategy using a visible-light-activated photocatalyst provides access to morpholines with diverse and complex substitution patterns. elsevierpure.com
These advanced methods highlight the importance of the morpholine scaffold and the sophisticated chemical technologies developed for its synthesis. nih.gov
Optimization of Reaction Parameters
Optimizing reaction parameters is crucial for maximizing product yield and purity while minimizing reaction time and by-product formation. Key parameters in the synthesis of Morpholine, 4-(ethoxyacetyl)- include the choice of solvent, the catalyst system, temperature, and pressure.
Solvent Effects on Synthetic Yield and Selectivity
The choice of solvent is critical as it can significantly influence reaction rates, yield, and even the reaction pathway. ajms.iqiitm.ac.in Solvents can affect the solubility of reactants and reagents, stabilize transition states, and in some cases, participate directly in the reaction mechanism. researchgate.netresearchgate.net For the synthesis of Morpholine, 4-(ethoxyacetyl)-, non-polar aprotic solvents are often employed. researchgate.net
One documented synthesis uses benzene as the solvent. researchgate.net The selection of a solvent is guided by its ability to dissolve reactants while remaining inert under the reaction conditions. The polarity of the solvent plays a significant role; polar solvents can stabilize charged intermediates and transition states, which can enhance the rates of polar reactions. researchgate.net Conversely, non-polar solvents are often suitable for non-polar reactions. researchgate.net In some complex syntheses of morpholine derivatives, computational studies have shown that solvents can act as ligands, and different coordination modes in solvents like acetonitrile (B52724) (MeCN) and dimethyl sulfoxide (B87167) (DMSO) can alter the chemoselectivity of the reaction. researchgate.net
Table 1: General Effects of Solvent Types on Acylation Reactions
| Solvent Type | Examples | General Effects on Acylation |
| Non-Polar Aprotic | Benzene, Toluene, Hexane | Often used for reactions with non-polar reactants; can facilitate reactions by minimizing solvation effects. researchgate.netresearchgate.net |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN) | Can increase reaction rates by solvating cations and stabilizing charged intermediates. researchgate.netresearchgate.net |
| Polar Protic | Ethanol (B145695), Water | Can participate in hydrogen bonding and may react with highly reactive acylating agents. |
Catalyst Systems and Reagents for Acylation
The acylation of morpholine requires a suitable acylating agent and often a catalyst to facilitate the reaction.
Reagents: A common reagent used to introduce the ethoxyacetyl group is ethyl chloroacetate. researchgate.net The reaction proceeds via a nucleophilic substitution where the nitrogen atom of morpholine attacks the carbon atom bearing the chlorine, leading to the formation of the N-acylated product.
Catalysts: To drive the reaction to completion, a base is typically added to neutralize the hydrochloric acid (HCl) formed as a by-product. Triethylamine is frequently used for this purpose, acting as an acid scavenger. researchgate.net Other tertiary amines can also be employed. For acylations in general, more advanced catalysts are known to be highly effective. For instance, 4-dimethylaminopyridine (B28879) (DMAP) is recognized as a hypernucleophilic catalyst that is often more effective than pyridine or other tertiary amines for acetylation reactions. researchgate.net In other specialized contexts, N-heterocyclic carbenes (NHCs) have been developed as potent organocatalysts for acyl transfer reactions due to their tunable electronic and steric properties. nih.gov
Table 2: Comparison of Catalyst Systems for Acylation
| Catalyst/Base | Type | Function/Characteristics |
| Triethylamine | Tertiary Amine Base | Acts as an acid scavenger, neutralizing HCl by-product. researchgate.net |
| Pyridine | Tertiary Amine Base | A common base used in acylation reactions. researchgate.net |
| 4-Dimethylaminopyridine (DMAP) | Hypernucleophilic Catalyst | Highly effective catalyst for acylation, often superior to pyridine. researchgate.net |
| N-Heterocyclic Carbenes (NHCs) | Organocatalyst | Powerful catalysts for acyl transfer, adaptable for a wide range of reactions. nih.gov |
Temperature and Pressure Considerations in Morpholine Derivatization
Temperature is a critical parameter that directly influences the rate of reaction. For the synthesis of Morpholine, 4-(ethoxyacetyl)-, the reaction is often conducted under reflux, meaning it is carried out at the boiling point of the solvent used. researchgate.net For instance, if benzene is the solvent, the reaction would be maintained at approximately 80°C.
In the broader context of morpholine derivatization, temperature significantly impacts outcomes. Studies on the N-methylation of morpholine have shown that temperature evidently influences the formation of the desired product. asianpubs.org Some industrial syntheses of the core morpholine structure are performed at much higher temperatures, ranging from 140°C to 280°C. google.com
Pressure is generally less of a variable in laboratory-scale acylations, which are typically performed at atmospheric pressure. However, in industrial settings, elevated pressures (e.g., 200 to 300 psig) may be used in conjunction with high temperatures to control the phase of reactants and products or to increase reaction rates for certain types of morpholine synthesis. google.com
Purification and Isolation Techniques for Morpholine, 4-(ethoxyacetyl)-
Following the completion of the synthesis, the crude product must be isolated from the reaction mixture and purified. The purification strategy depends on the physical properties of the product and the nature of the impurities.
A common work-up procedure for related morpholine derivatives involves pouring the reaction mixture over crushed ice with stirring. researchgate.net This can help to precipitate the product and dissolve water-soluble by-products and reagents. The solid product is then collected by filtration, dried, and subjected to further purification. researchgate.net
Two primary techniques for purifying solid organic compounds are:
Recrystallization: This technique relies on the difference in solubility of the desired compound and impurities in a suitable solvent at different temperatures. A documented procedure for a related morpholine derivative uses Dimethyl Sulfoxide (DMSO) for recrystallization. researchgate.net The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the pure product crystallizes out, leaving impurities behind in the solution.
Column Chromatography: This is a highly effective method for separating compounds based on their differential adsorption onto a stationary phase. For purifying morpholine derivatives, flash column chromatography on a silica (B1680970) gel stationary phase is a standard method. researchgate.net The separation is achieved by eluting the mixture with a mobile phase, which is typically a mixture of solvents. Common solvent systems (eluents) include combinations like ethyl acetate and hexane. researchgate.net
Table 3: Summary of Purification Techniques
| Technique | Principle | Typical Application |
| Work-up (Quenching) | Precipitation of product and dissolution of impurities. | Initial isolation of the crude product from the reaction mixture. researchgate.net |
| Filtration | Separation of a solid from a liquid. | Collection of the precipitated crude or recrystallized product. researchgate.net |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Purification of solid products. researchgate.net |
| Column Chromatography | Differential adsorption of compounds onto a stationary phase. | High-purity separation of the product from by-products and unreacted starting materials. researchgate.net |
Chemical Reactivity and Derivatization Pathways of Morpholine, 4 Ethoxyacetyl
Reactions at the Ethoxyacetyl Side Chain
The ethoxyacetyl side chain, containing an ester functional group, is the primary site for many chemical transformations of Morpholine (B109124), 4-(ethoxyacetyl)-. These reactions involve the cleavage or modification of the ester linkage and the carbonyl moiety.
The ester group in Morpholine, 4-(ethoxyacetyl)- can undergo hydrolysis, a reaction in which water cleaves the ester bond. This process can be catalyzed by either an acid or a base.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., sulfuric acid) and water, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction is reversible and typically requires heat to proceed to completion. The products are morpholine-4-acetic acid and ethanol (B145695).
Base-Catalyzed Hydrolysis (Saponification): This reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (from a base like sodium hydroxide) on the carbonyl carbon. This process is irreversible as the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. Subsequent acidification is required to obtain the free morpholine-4-acetic acid.
| Reaction Condition | Catalyst | Products |
| Aqueous Acid, Heat | H₂SO₄ (example) | Morpholine-4-acetic acid, Ethanol |
| Aqueous Base, then Acid | NaOH (example) | Sodium morpholine-4-acetate, Ethanol |
Transesterification is a process where the ethoxy group (-OCH₂CH₃) of the ester is exchanged with an alkoxy group from another alcohol. This reaction is also typically catalyzed by an acid or a base. By selecting an alcohol with the desired R' group, a new ester derivative can be synthesized. The reaction is an equilibrium process, and to drive it towards the desired product, the starting alcohol is often used in excess, or one of the products (like ethanol) is removed as it is formed.
General Reaction: Morpholine, 4-(ethoxyacetyl)- + R'OH ⇌ Morpholine, 4-(alkoxyacetyl)- + Ethanol
The ester functionality of Morpholine, 4-(ethoxyacetyl)- can react with ammonia (B1221849) or primary/secondary amines in a process known as aminolysis to form amides. This reaction involves the nucleophilic attack of the amine on the ester's carbonyl carbon. A notable example is the reaction with hydrazine (B178648) hydrate (B1144303), which converts the ester into a hydrazide. researchgate.net This transformation is a key step in the synthesis of various heterocyclic compounds. researchgate.net
For instance, reacting Morpholine, 4-(ethoxyacetyl)- with hydrazine hydrate in ethanol yields morpholin-N-ethyl acetohydrazide. researchgate.net This intermediate can then be used to synthesize derivatives like 1,2,4-triazoles. researchgate.net
| Reactant | Solvent | Product |
| Hydrazine Hydrate | Ethanol | Morpholin-N-ethyl acetohydrazide researchgate.net |
The carbonyl group of the ester can be reduced to an alcohol. This transformation requires strong reducing agents, as esters are less reactive than ketones or aldehydes. A common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). The reduction of the ester in Morpholine, 4-(ethoxyacetyl)- would cleave the ester bond and reduce the acyl group to a primary alcohol, yielding 2-(morpholino)ethanol and ethanol. During this process, hydrogen atoms are added to the carbon and oxygen of the carbonyl group. youtube.com
Formation of Novel Morpholine Derivatives via Functional Group Transformations
The primary routes for creating novel derivatives from Morpholine, 4-(ethoxyacetyl)- involve transformations of the side chain, particularly the ethoxyacetyl group.
The ethyl ester functionality is the most reactive site for derivatization. Standard ester transformations can be applied to diversify the molecule, introducing a wide range of other functional groups.
Hydrazinolysis: One of the most well-documented derivatization pathways for the closely related compound, morpholin-N-ethyl acetate (B1210297), is the reaction with hydrazine hydrate. researchgate.netuobaghdad.edu.iqkisti.re.krresearchgate.net This reaction, a nucleophilic acyl substitution, displaces the ethoxy group to form 2-(morpholin-4-yl)acetohydrazide. researchgate.netcymitquimica.com This hydrazide is a valuable synthetic intermediate, which can be further reacted with aldehydes and ketones to form Schiff bases or used in the synthesis of various heterocyclic compounds like triazoles. researchgate.netresearchgate.netderpharmachemica.com
Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield morpholine-4-acetyl carboxylic acid. This carboxylic acid derivative can then serve as a precursor for other functional groups. For instance, it can be activated and coupled with various amines to form a new series of amides, a common strategy in medicinal chemistry to explore structure-activity relationships. nih.govthermofisher.com
Transesterification: The ethoxy group can be exchanged with other alkoxy groups through transesterification. masterorganicchemistry.com This reaction, which can be catalyzed by either an acid or a base, involves reacting Morpholine, 4-(ethoxyacetyl)- with an excess of a different alcohol (e.g., methanol, propanol). mdpi.comyoutube.com This allows for the synthesis of a series of alkyl ester derivatives with potentially different physical or biological properties.
Reduction: The ester group can be selectively reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄), resulting in 2-hydroxy-1-(morpholino)ethan-1-one. Care must be taken as strong reducing agents can also reduce the amide functionality.
The following table summarizes these diversification strategies:
| Reagent(s) | Reaction Type | Product Functional Group | Example Product Name |
| Hydrazine Hydrate (N₂H₄·H₂O) | Hydrazinolysis | Hydrazide | 2-(morpholin-4-yl)acetohydrazide |
| H₃O⁺ or OH⁻ | Hydrolysis | Carboxylic Acid | Morpholine-4-acetyl carboxylic acid |
| R'OH, Acid or Base Catalyst | Transesterification | Ester (with new R' group) | Methyl 2-(morpholin-4-yl)-2-oxoacetate |
| LiAlH₄ | Reduction | Primary Alcohol | 2-hydroxy-1-(morpholino)ethan-1-one |
Introducing new substituents directly onto the carbon atoms of the morpholine ring in a pre-formed N-acyl derivative like Morpholine, 4-(ethoxyacetyl)- is challenging due to the general stability and lack of reactivity of the saturated C-H bonds of the heterocycle. Most synthetic strategies that produce substituted morpholine rings do so by using substituted starting materials during the ring's construction, rather than by post-synthesis modification.
Mechanistic Studies of Key Reactions
Mechanistic studies for reactions involving Morpholine, 4-(ethoxyacetyl)- specifically are not widely published. However, the mechanisms for the key transformations of its functional groups are well-established in organic chemistry.
The formation of 2-(morpholin-4-yl)acetohydrazide from Morpholine, 4-(ethoxyacetyl)- and hydrazine is a classic example of nucleophilic acyl substitution at the ester carbonyl. The proposed mechanism proceeds as follows:
Nucleophilic Attack: The terminal nitrogen atom of hydrazine, acting as a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester group. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen.
Proton Transfer: A proton is transferred from the newly attached, positively charged hydrazine nitrogen to the negatively charged oxygen, creating a neutral tetrahedral intermediate.
Leaving Group Elimination: The lone pair on the second nitrogen atom of the hydrazine moiety pushes down, reforming the carbonyl double bond. Simultaneously, the ethoxy group (-OCH₂CH₃) is expelled as an ethoxide anion, a competent leaving group.
Protonation of Leaving Group: The ethoxide anion is subsequently protonated by the solvent or another proton source to form ethanol.
This mechanism is analogous to the reaction between morpholin-N-ethyl acetate and hydrazine hydrate to yield the corresponding acetohydrazide. researchgate.net Similarly, the synthesis of the parent compound, by reacting morpholine with an ethoxyacetyl halide or anhydride (B1165640), also proceeds via a nucleophilic acyl substitution mechanism, where the secondary amine of morpholine acts as the nucleophile. jocpr.com
Spectroscopic Characterization of Morpholine, 4 Ethoxyacetyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For N-acetylmorpholine, ¹H and ¹³C NMR are fundamental for confirming its molecular structure. A comprehensive study of N-substituted morpholines, which included N-acetylmorpholine, utilized one-dimensional and two-dimensional NMR techniques to characterize these compounds. nih.gov
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of N-acetylmorpholine displays signals corresponding to the protons of the acetyl group and the morpholine (B109124) ring. The morpholine ring protons are diastereotopic due to the presence of the acetyl group, leading to a more complex splitting pattern than in unsubstituted morpholine.
The protons on the morpholine ring typically appear as two distinct multiplets. The protons on the carbons adjacent to the oxygen atom (H-2 and H-6) are expected to be deshielded and resonate at a lower field compared to the protons on the carbons adjacent to the nitrogen atom (H-3 and H-5). The methyl protons of the acetyl group typically appear as a sharp singlet in the upfield region of the spectrum.
While specific chemical shift values can vary slightly depending on the solvent and concentration, a representative set of ¹H NMR data is presented in the table below. A study on N-substituted morpholines indicated that the four morpholinyl methylene (B1212753) groups are magnetically non-equivalent. researchgate.net
Table 1: ¹H NMR Chemical Shift Data for N-acetylmorpholine
| Protons | Chemical Shift (δ) ppm | Multiplicity |
| -CH₃ (Acetyl) | ~2.1 | Singlet |
| -N-CH₂- (Morpholine H-3, H-5) | ~3.5 | Triplet |
| -O-CH₂- (Morpholine H-2, H-6) | ~3.7 | Triplet |
Note: The chemical shifts are approximate and can vary based on experimental conditions. The multiplicity is simplified to triplet for clarity, though more complex splitting can be observed.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum of N-acetylmorpholine provides information on the different carbon environments within the molecule. The spectrum will show distinct signals for the carbonyl carbon and the methyl carbon of the acetyl group, as well as for the two different types of methylene carbons in the morpholine ring.
The carbonyl carbon of the amide group is significantly deshielded and appears at the downfield end of the spectrum. The carbons of the morpholine ring adjacent to the oxygen atom (C-2 and C-6) are more deshielded than those adjacent to the nitrogen atom (C-3 and C-5). The methyl carbon of the acetyl group is found in the upfield region. A study of various N-substituted morpholines has provided a basis for these assignments. nih.gov
Table 2: ¹³C NMR Chemical Shift Data for N-acetylmorpholine
| Carbon Atom | Chemical Shift (δ) ppm |
| -C H₃ (Acetyl) | ~21 |
| -N-C H₂- (Morpholine C-3, C-5) | ~42 / ~46 |
| -O-C H₂- (Morpholine C-2, C-6) | ~67 |
| >C =O (Carbonyl) | ~169 |
Note: The chemical shifts are approximate. The two signals for the nitrogen-adjacent carbons are due to the effect of the acetyl group.
Two-Dimensional NMR Techniques for Structural Elucidation (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are instrumental in the unambiguous assignment of ¹H and ¹³C NMR signals and for confirming the connectivity of the molecule. For N-acetylmorpholine, these techniques would provide the following information:
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For N-acetylmorpholine, COSY would confirm the coupling between the protons on adjacent carbons in the morpholine ring (e.g., between H-2/H-6 and H-3/H-5). A study on N-substituted morpholines utilized COSY to establish through-bond correlations. researchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the signals of protons with the signals of the carbons to which they are directly attached. For N-acetylmorpholine, HMQC/HSQC would definitively link the proton signals of the morpholine ring and the acetyl methyl group to their corresponding carbon signals.
While a comprehensive study on N-substituted morpholines has reported the use of these 2D NMR techniques, the specific spectral data for N-acetylmorpholine from this study is not widely available. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of N-acetylmorpholine is characterized by the presence of strong absorption bands corresponding to the carbonyl group, the ether linkage, and the carbon-nitrogen bonds.
Analysis of Characteristic Functional Group Vibrations (e.g., Carbonyl, Ether, C-N)
The key functional group vibrations for N-acetylmorpholine are:
Carbonyl (C=O) Stretching: The amide carbonyl group gives rise to a very strong and characteristic absorption band. For tertiary amides like N-acetylmorpholine, this band is typically observed in the range of 1630-1670 cm⁻¹. The gas-phase IR spectrum from the NIST WebBook shows a prominent peak in this region. nist.gov
Ether (C-O-C) Stretching: The morpholine ring contains a C-O-C ether linkage. This functional group typically exhibits a strong, asymmetric stretching vibration in the region of 1250-1050 cm⁻¹.
Carbon-Nitrogen (C-N) Stretching: The C-N stretching vibrations of the tertiary amine and amide functionalities in N-acetylmorpholine are expected in the fingerprint region of the spectrum, typically between 1250 and 1020 cm⁻¹.
The NIST Chemistry WebBook provides a gas-phase infrared spectrum for "Morpholine, 4-acetyl-", which serves as a valuable reference for these characteristic absorptions. nist.gov
Table 3: Characteristic IR Absorption Bands for N-acetylmorpholine
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
| C=O (Amide) | Stretching | 1650 | Strong |
| C-H (Alkyl) | Stretching | 2850-3000 | Medium-Strong |
| C-O-C (Ether) | Asymmetric Stretching | ~1115 | Strong |
| C-N (Amine/Amide) | Stretching | ~1270 | Medium |
Note: Wavenumbers are based on the gas-phase spectrum and may differ in other phases (e.g., liquid film, KBr pellet).
Vibrational Mode Assignment
A detailed assignment of all vibrational modes in the IR spectrum of N-acetylmorpholine is complex due to the molecule's size and lack of high symmetry. However, the major absorption bands can be assigned to specific vibrational modes based on established group frequencies.
The strong band around 1650 cm⁻¹ is unequivocally assigned to the C=O stretching vibration of the tertiary amide group.
The bands in the 2850-3000 cm⁻¹ region are attributed to the symmetric and asymmetric C-H stretching vibrations of the methylene groups in the morpholine ring and the methyl group of the acetyl moiety.
A strong, prominent band typically observed around 1115 cm⁻¹ can be assigned to the asymmetric C-O-C stretching of the ether linkage within the morpholine ring.
The region between 1400 and 1500 cm⁻¹ will contain the CH₂ scissoring and CH₃ asymmetric bending vibrations.
The C-N stretching vibrations are coupled with other vibrations and are generally found in the fingerprint region. A band around 1270 cm⁻¹ likely has a significant contribution from C-N stretching .
A complete and precise assignment of each vibrational mode would necessitate a theoretical vibrational analysis using computational methods, such as Density Functional Theory (DFT), which has been employed for the vibrational analysis of related morpholine derivatives.
Mass Spectrometry (MS)
Determination of Molecular Mass and Fragmentation Patterns
Specific experimental mass spectra, which are crucial for determining the molecular mass and understanding the fragmentation pathways of Morpholine, 4-(ethoxyacetyl)-, have not been located. Such data would be essential for confirming the compound's identity and elucidating its structure by analyzing how the molecule breaks apart under ionization.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry data, which provides the exact mass of a compound with high precision, is unavailable for Morpholine, 4-(ethoxyacetyl)-. This technique is vital for unambiguously determining the elemental formula of a molecule, a fundamental piece of information for any newly synthesized or characterized compound.
Other Spectroscopic and Analytical Techniques
Raman Spectroscopy (for vibrational properties)
No specific Raman spectra for Morpholine, 4-(ethoxyacetyl)- could be found. Raman spectroscopy would provide valuable insights into the vibrational modes of the molecule, complementing infrared spectroscopy to give a more complete picture of its structural and bonding characteristics.
Ultraviolet-Visible (UV-Vis) Spectroscopy
There is no available UV-Vis spectroscopic data for Morpholine, 4-(ethoxyacetyl)-. This type of analysis would reveal information about the electronic transitions within the molecule and identify any chromophores present.
Elemental Analysis for Compound Purity and Composition
Experimental elemental analysis data, which determines the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in the compound, is not published for Morpholine, 4-(ethoxyacetyl)-. This analysis is a cornerstone of chemical characterization, used to verify the empirical formula and assess the purity of a sample.
Computational Chemistry Investigations of Morpholine, 4 Ethoxyacetyl
Reaction Mechanism Studies through Computational Approaches
Computational chemistry provides a powerful lens for elucidating the intricate details of reaction mechanisms at a molecular level. While specific computational studies focused solely on the reaction mechanism of Morpholine (B109124), 4-(ethoxyacetyl)- are not extensively documented in publicly available literature, the principles of its formation via N-acylation of morpholine are well-understood and can be thoroughly investigated using computational methods. The synthesis of Morpholine, 4-(ethoxyacetyl)- typically proceeds through the nucleophilic acyl substitution of morpholine with an appropriate ethoxyacetylating agent, such as ethoxyacetyl chloride.
The generally accepted mechanism for this type of reaction involves the nucleophilic attack of the nitrogen atom of the morpholine ring on the electrophilic carbonyl carbon of the ethoxyacetylating agent. This initial step leads to the formation of a transient tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the leaving group (e.g., a chloride ion in the case of ethoxyacetyl chloride) to yield the final N-acylated morpholine product.
Computational approaches, particularly Density Functional Theory (DFT), are instrumental in providing a quantitative understanding of this reaction pathway. Through DFT calculations, it is possible to map out the potential energy surface of the reaction, identifying the structures and energies of the reactants, transition states, intermediates, and products. This allows for the determination of key thermodynamic and kinetic parameters, such as reaction enthalpies and activation energy barriers, which govern the feasibility and rate of the reaction.
A computational investigation into the reaction between morpholine and ethoxyacetyl chloride would typically involve the following steps:
Geometry Optimization: The three-dimensional structures of the reactants (morpholine and ethoxyacetyl chloride), the tetrahedral intermediate, the transition states, and the product (Morpholine, 4-(ethoxyacetyl)-) are optimized to find their lowest energy conformations.
Frequency Calculations: These calculations are performed to confirm the nature of the optimized structures. Reactants, intermediates, and products should have all real vibrational frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Energy Calculations: The electronic energies of all stationary points on the potential energy surface are calculated. These energies can be corrected for zero-point vibrational energy (ZPVE) and thermal contributions to obtain relative free energies.
Transition State Searching: Methods such as synchronous transit-guided quasi-Newton (STQN) are employed to locate the transition state structures connecting the reactants to the intermediate and the intermediate to the products.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the located transition state correctly connects the desired reactant and product states on the potential energy surface.
The data generated from these calculations can be summarized to provide a detailed mechanistic picture. For instance, the relative energies of the stationary points can be used to construct a reaction energy profile, visually representing the energy changes that occur as the reaction progresses.
Below is an illustrative data table showcasing the kind of results that would be obtained from a DFT study on the reaction of morpholine with ethoxyacetyl chloride. Please note that this data is hypothetical and serves as a representative example of what a computational study would yield.
Table 1: Hypothetical Relative Energies of Stationary Points for the Reaction of Morpholine with Ethoxyacetyl Chloride Calculated at the B3LYP/6-31G(d) Level of Theory.
| Species | Description | Relative Energy (kcal/mol) |
| R | Reactants (Morpholine + Ethoxyacetyl Chloride) | 0.0 |
| TS1 | First Transition State | +12.5 |
| I | Tetrahedral Intermediate | -5.2 |
| TS2 | Second Transition State | +8.7 |
| P | Products (Morpholine, 4-(ethoxyacetyl)- + HCl) | -15.8 |
Applications of Morpholine, 4 Ethoxyacetyl in Organic Synthesis
Role as a Synthetic Intermediate for Advanced Organic Compounds
The primary role of N-substituted morpholine (B109124) derivatives, including Morpholine, 4-(ethoxyacetyl)-, is to act as an intermediate in the synthesis of more complex and often biologically active molecules. The morpholine ring is a common feature in many pharmaceutical and agrochemical products. chemrxiv.org The N-acyl functionality, such as the ethoxyacetyl group, serves as a key linking point for constructing larger molecules.
Research on analogous compounds demonstrates this utility. For instance, a similar compound, morpholin-N-ethyl acetate (B1210297), is synthesized by reacting morpholine with ethyl chloroacetate (B1199739). This intermediate is then converted into morpholin-N-ethyl acetohydrazide by reacting it with hydrazine (B178648) hydrate (B1144303). This hydrazide is a crucial precursor for creating a variety of heterocyclic systems, highlighting how the initial N-acylation of morpholine is the first step toward advanced organic compounds. researchgate.net
Another closely related intermediate, 4-(2-chloroacetyl)morpholine, is prepared by reacting morpholine with chloroacetyl chloride. jocpr.com This compound is then used to synthesize a range of new derivatives containing benzothiazole and 1,3,4-oxadiazole rings, which are evaluated for their biological activities. jocpr.com This pathway underscores the role of N-acylmorpholines as foundational intermediates for medicinal chemistry research. The ethoxyacetyl group in Morpholine, 4-(ethoxyacetyl)- would be expected to undergo similar transformations, such as conversion to hydrazides or amides, to serve as a platform for building more elaborate molecules.
Table 1: Examples of N-Acylmorpholine Intermediates and Their Synthetic Products
| Intermediate Compound | Reactant(s) | Product Class | Reference |
|---|---|---|---|
| Morpholin-N-ethyl acetate | Hydrazine hydrate | Acetohydrazide, leading to 1,2,4-Triazoles | researchgate.net |
| 4-(2-Chloroacetyl)morpholine | Substituted 2-aminobenzothiazole | Benzothiazole derivatives | jocpr.com |
Building Block for Heterocyclic Chemistry
The morpholine moiety is considered a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties. nih.gov Morpholine, 4-(ethoxyacetyl)- functions as a building block by incorporating this valuable heterocycle into new, larger heterocyclic systems. The ethoxyacetyl side chain provides the necessary functionality to connect the morpholine ring with other chemical fragments, which can then undergo cyclization to form new rings.
A clear example of this principle is the multi-step synthesis starting with morpholin-N-ethyl acetate. researchgate.net This building block is first converted to a hydrazide, then to a semithiocarbazide, which is subsequently cyclized to form a 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol. researchgate.net This resulting triazole can be further modified, demonstrating how the initial N-acylmorpholine building block is elaborated into more complex heterocyclic structures. researchgate.net
The synthesis of fused heterocyclic systems, such as indazolo-morpholines, further illustrates the role of the morpholine scaffold as a foundational component in constructing stereochemically diverse and complex molecules. nih.gov These strategies showcase how the stable and synthetically accessible morpholine ring can be systematically integrated into novel chemical entities. nih.gov
Precursor in Multistep Organic Transformations
In multistep organic synthesis, a precursor is a compound that is part of a sequence of reactions leading to a target molecule. Morpholine, 4-(ethoxyacetyl)- is well-suited to be a precursor due to the reactivity of its functional groups. The amide linkage can be hydrolyzed or reduced, and the ether group in the side chain offers a potential site for cleavage or rearrangement under specific conditions.
The transformation of morpholin-N-ethyl acetate into 1,2,4-triazole derivatives provides a clear template for a multistep sequence. researchgate.net
A Plausible Synthetic Pathway Inferred from Analogous Chemistry:
Step 1: Hydrazide Formation: Morpholine, 4-(ethoxyacetyl)- reacts with hydrazine hydrate to form 2-ethoxy-N'-(morpholine-4-carbonylmethyl)acetohydrazide.
Step 2: Thiosemicarbazide Synthesis: The resulting hydrazide reacts with a thiocyanate salt in an acidic medium to yield a thiosemicarbazide derivative. researchgate.net
Step 3: Cyclization: The thiosemicarbazide is then treated with a base (like NaOH) to induce cyclization, forming a substituted triazole ring. researchgate.net
Step 4: Further Functionalization: The resulting triazole-thiol can be further reacted, for example, with formaldehyde and secondary amines in a Mannich reaction to create a diverse library of final compounds. researchgate.net
This sequence demonstrates how Morpholine, 4-(ethoxyacetyl)- can act as the starting point for a linear synthesis that builds molecular complexity in a controlled, step-by-step manner.
Applications in Catalyst Development or Organocatalysis
While Morpholine, 4-(ethoxyacetyl)- itself is not documented as a catalyst, the morpholine scaffold is a subject of active research in the development of new organocatalysts. Organocatalysts are small organic molecules that can accelerate chemical reactions, often with high stereoselectivity. frontiersin.org
Researchers have designed and synthesized new organocatalysts belonging to the class of β-morpholine amino acids. frontiersin.org These catalysts have proven effective in promoting 1,4-addition reactions between aldehydes and nitroolefins. frontiersin.org The synthesis of these catalysts is a multistep process starting from commercially available amino acids and epichlorohydrin, demonstrating that complex morpholine derivatives are required for catalytic activity. frontiersin.org
Furthermore, heterogeneous organocatalysts have been developed by immobilizing morpholine derivatives, such as 4-(2-Aminoethyl)-morpholine, onto a silica (B1680970) surface. nih.gov This approach creates a reusable and environmentally friendly catalyst. nih.gov
However, the development of morpholine-based catalysts faces challenges. It has been noted that enamines derived from morpholine often show low reactivity. This is attributed to the electron-withdrawing effect of the ring's oxygen atom and the structural shape (pyramidalization) of the nitrogen atom, which reduces nucleophilicity. frontiersin.org Therefore, successful morpholine-based organocatalysts, like the β-morpholine amino acids, must have specific structural features, such as additional functional groups (e.g., a carboxylic acid), to overcome this inherent low reactivity. frontiersin.org
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| Morpholine, 4-(ethoxyacetyl)- |
| Morpholine |
| Morpholin-N-ethyl acetate |
| Ethyl chloroacetate |
| Hydrazine hydrate |
| Morpholin-N-ethyl acetohydrazide |
| 4-(2-Chloroacetyl)morpholine |
| Chloroacetyl chloride |
| Benzothiazole |
| 1,3,4-Oxadiazole |
| 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol |
| Indazole |
| β-morpholine amino acids |
| 4-(2-Aminoethyl)-morpholine |
| Epichlorohydrin |
| Linezolid |
Mechanistic Insights into in Vitro Biological Activities of Morpholine Containing Structures
Structure-Activity Relationship (SAR) Studies of Morpholine (B109124) Derivatives
The biological profile of morpholine derivatives is intricately linked to their structural features. Structure-activity relationship (SAR) studies are crucial in elucidating how specific chemical modifications influence the efficacy and selectivity of these compounds.
Impact of Substitution at the N-4 Position on Biological Efficacy
The nitrogen atom at the 4-position of the morpholine ring is a key site for chemical modification, and the nature of the substituent at this position plays a pivotal role in determining the biological activity of the resulting derivative. A diverse range of functional groups can be introduced at the N-4 position, leading to compounds with activities spanning from anticancer to antimicrobial agents.
Role of the Ethoxyacetyl Moiety in Molecular Interactions
The ethoxyacetyl group at the N-4 position of the morpholine ring in Morpholine, 4-(ethoxyacetyl)- introduces several key features that can dictate its molecular interactions. The presence of both an ether linkage and a carbonyl group provides potential hydrogen bond acceptors, which can facilitate interactions with amino acid residues in the binding sites of proteins.
The acetyl portion of the moiety can also engage in van der Waals interactions, while the terminal ethyl group adds a degree of lipophilicity, which can be crucial for membrane permeability and interaction with hydrophobic pockets within a target protein. The flexibility of the ethoxyacetyl chain allows it to adopt various conformations, potentially enabling an induced-fit binding to its molecular target.
Investigation of Molecular Targets and Pathways
Understanding the specific molecular targets and the cellular pathways modulated by Morpholine, 4-(ethoxyacetyl)- is fundamental to characterizing its biological activity. In vitro studies are instrumental in identifying these interactions and elucidating the compound's mechanism of action.
Enzyme Inhibition Studies (e.g., kinases, tyrosinase)
Morpholine derivatives have been widely investigated as inhibitors of various enzymes, including kinases and tyrosinase, which are implicated in numerous diseases. Kinases, for example, are key regulators of cell signaling, and their dysregulation is a hallmark of cancer. The morpholine scaffold can serve as a core structure for the design of potent and selective kinase inhibitors. The ethoxyacetyl group in Morpholine, 4-(ethoxyacetyl)- could potentially interact with the hinge region of a kinase's ATP-binding pocket, a common binding mode for this class of inhibitors.
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for the treatment of hyperpigmentation disorders. The ability of morpholine derivatives to chelate copper ions in the active site of tyrosinase is a known mechanism of inhibition. The carbonyl and ether oxygens of the ethoxyacetyl group could potentially contribute to this chelation.
Receptor Binding Profiling
In addition to enzyme inhibition, morpholine-containing compounds have been shown to interact with a variety of receptors. Receptor binding assays are employed to determine the affinity and selectivity of a compound for a panel of receptors. The structural features of Morpholine, 4-(ethoxyacetyl)-, including its size, shape, and distribution of hydrogen bond donors and acceptors, will determine its receptor binding profile. This profiling is essential for identifying the primary targets of the compound and for predicting its potential therapeutic effects and off-target activities.
Modulating Cellular Mechanisms (e.g., apoptosis, cell cycle arrest in cancer cell lines)
The antiproliferative activity of many morpholine derivatives in cancer cell lines is often attributed to their ability to induce apoptosis (programmed cell death) or cause cell cycle arrest. In vitro assays, such as flow cytometry and western blotting, can be used to investigate the effects of Morpholine, 4-(ethoxyacetyl)- on these cellular processes.
Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the in vitro biological activities or molecular docking studies of the chemical compound Morpholine, 4-(ethoxyacetyl)- .
Therefore, it is not possible to generate the requested article with the specified outline and content, as no research findings could be located for this particular compound. The instructions to focus solely on "Morpholine, 4-(ethoxyacetyl)-" and the strict exclusion of data from related but different compounds means that the required information to populate the sections on cell-based assays, biochemical assays, antimicrobial activity, and molecular docking is not available in the public scientific domain.
Q & A
Q. Advanced: How can regioselectivity challenges during acylation be addressed?
Methodological Answer: Regioselectivity issues may arise if competing acylation sites exist. Strategies include:
- Temperature Control : Lower temperatures (0–5°C) favor nitrogen acylation over oxygen.
- Catalytic DMAP : Use 4-dimethylaminopyridine (DMAP, 5 mol%) to enhance reaction efficiency .
- Computational Pre-screening : Perform DFT calculations (e.g., Gaussian 16) to predict reactive sites and optimize conditions .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
A multi-technique approach is essential:
NMR :
- ¹H NMR : Identify ethoxy protons (δ 1.2–1.4 ppm, triplet) and acetyl methylene (δ 3.6–4.0 ppm).
- ¹³C NMR : Confirm carbonyl (δ 170–175 ppm) and morpholine ring carbons (δ 45–70 ppm).
FT-IR : Look for C=O stretch (~1700 cm⁻¹) and C-O-C (morpholine ring, ~1100 cm⁻¹).
Q. Advanced: How can X-ray crystallography resolve ambiguities in NMR data?
Methodological Answer:
- Crystal Growth : Use slow vapor diffusion (e.g., hexane/ethyl acetate) to obtain single crystals.
- Data Collection : Employ a Bruker D8 Venture diffractometer (Mo Kα radiation, 100 K).
- Refinement : Refine with SHELXL-2018/3 to resolve bond-length discrepancies (e.g., C-N vs. C-O bonds) .
Basic: What stability tests are recommended for Morpholine,4-(ethoxyacetyl)-?
Methodological Answer:
Assess stability under:
Thermal Stress : Heat at 40–60°C for 72 hours; analyze via HPLC for degradation.
pH Variability : Incubate in buffers (pH 2–12) and monitor by UV-Vis spectroscopy.
Light Exposure : Use ICH Q1B guidelines for photostability testing .
Q. Advanced: How to identify degradation products using LC-MS/MS?
Methodological Answer:
- Column : C18 (2.1 × 50 mm, 1.7 µm).
- Ionization : ESI+ mode (capillary voltage: 3.5 kV).
- Fragmentation : Compare MS² spectra with predicted pathways (e.g., cleavage of ethoxyacetyl group) .
Basic: What in vitro assays evaluate its biological activity?
Methodological Answer:
Q. Advanced: How to correlate structure-activity relationships (SAR) with electronic properties?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 to map HOMO/LUMO orbitals and Fukui indices.
- Comparative SAR : Benchmark against 4-phenylmorpholine derivatives (e.g., anti-inflammatory IC₅₀ values) .
Basic: How to address contradictions in solubility data?
Methodological Answer:
- Solvent Screening : Test solubility in DMSO, water, and ethanol via gravimetric analysis.
- Hansen Parameters : Calculate solubility parameters (δD, δP, δH) using HSPiP software .
Q. Advanced: What computational methods predict solubility more accurately?
Methodological Answer:
- COSMO-RS : Simulate solvation free energy in solvents like acetonitrile or chloroform.
- Machine Learning : Train models on PubChem data (e.g., random forest regression) .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
